trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

Description

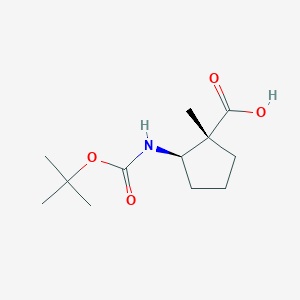

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is a cyclopentane-derived amino acid analog featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a methyl substituent at the 1-position. This compound is structurally significant in medicinal chemistry and peptide synthesis due to its constrained cyclopentane backbone, which mimics natural amino acids while enhancing metabolic stability and conformational rigidity. The Boc group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

(1R,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMMCLJMQTQFA-PRHODGIISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The precursor, trans-2-amino-1-methyl-cyclopentanecarboxylic acid, is synthesized via:

Boc Protection Protocol

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Procedure :

Yield : 85–92%

Purity : ≥98% (HPLC).

Cyclopentane Ring Functionalization

Cyclopentene Intermediate Route

Boc Protection Post-Functionalization

-

After amination, Boc protection follows the protocol in Section 2.2.

Enantioselective Catalysis

Asymmetric Hydrogenation

Chiral Ru catalysts (e.g., (S)-BINAP-RuCl₂) hydrogenate enamine intermediates:

Enzymatic Dynamic Kinetic Resolution

-

Enzyme : Pseudomonas fluorescens lipase

-

Reaction : Hydrolysis of methyl ester with simultaneous Boc protection

Industrial-Scale Production

Continuous Flow Synthesis

Crystallization Optimization

-

Solvent System : Heptane/ethyl acetate (7:3)

-

Crystallization Yield : 95%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (trans:cis) | Scale Feasibility |

|---|---|---|---|---|

| Boc Protection | 85–92 | ≥98 | >19:1 | Lab to Pilot |

| Cyclopentene Functionalization | 70–75 | 95 | 4:1 | Lab |

| Asymmetric Hydrogenation | 88 | 99 | >99:1 | Pilot to Industrial |

Trade-offs :

-

Boc protection is straightforward but requires preformed amino acids.

-

Asymmetric hydrogenation offers excellent ee but involves costly catalysts.

Reaction Optimization Strategies

Solvent Screening

Temperature Control

-

Boc Protection : 0–25°C prevents exothermic decomposition.

Case Studies

Large-Scale Synthesis for Antimalarial Research

Chemical Reactions Analysis

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets . The Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group protects the amino group from unwanted reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

The hydroxyl group in 2-amino-1-hydroxycyclopentanecarboxylic acid introduces hydrogen-bonding capacity, making it a closer mimic of serine/threonine but less stable under acidic conditions .

Stereochemical Considerations :

- The cis isomer of 2-Boc-cyclopentanecarboxylic acid (mp 245–250°C) exhibits distinct physicochemical properties compared to the trans analog, such as higher melting points and altered solubility, which influence crystallization and purification workflows .

Ring Size and Conformation: Cyclopropane derivatives (e.g., 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid) impose greater torsional strain than cyclopentane analogs, leading to unique conformational preferences in peptide design .

Challenges and Limitations

- Stereoselective Synthesis: Achieving high enantiomeric purity for this compound remains challenging due to competing cis-forming pathways during cyclization .

- Solubility Issues : Methylated cyclopentane derivatives often exhibit lower aqueous solubility compared to hydroxylated analogs, necessitating organic co-solvents in biological assays .

Biological Activity

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid (commonly referred to as Boc-Acpc) is a synthetic compound with significant implications in medicinal chemistry and biological research. With a molecular formula of CHNO and a molecular weight of approximately 243.3 g/mol, this compound is primarily used as an intermediate in the synthesis of various bioactive molecules, particularly peptide-based therapeutics.

The synthesis of Boc-Acpc typically involves several steps, starting from cyclopentanone. The process includes the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amino functionality during subsequent reactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications in organic synthesis .

The biological activity of Boc-Acpc is largely attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Its mechanism of action may involve modulation of enzyme activities related to protein synthesis and degradation, influencing cellular functions such as growth and differentiation.

Enzyme Interactions

Research indicates that Boc-Acpc can act as a substrate or inhibitor for certain enzymes. For instance, studies have shown its potential role in modulating the activity of proteases and peptidases, which are critical for protein metabolism. This interaction can lead to altered signaling pathways in various biological systems.

Case Studies

- Peptide Synthesis : In one study, Boc-Acpc was utilized as a building block in the synthesis of cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts. The cyclic structure conferred resistance to enzymatic degradation, making these peptides suitable for therapeutic applications.

- Antitumor Activity : Another investigation explored the potential antitumor effects of Boc-Acpc derivatives. The study found that certain modifications to the Boc group enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents.

Comparative Analysis

To understand the unique properties of Boc-Acpc, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acid | Cyclohexane derivative | Similar enzyme interactions |

| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acid | Cyclopropane derivative | Reduced stability |

| trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acid | Cyclobutane derivative | Enhanced reactivity |

The comparison highlights that while Boc-Acpc shares structural similarities with other cyclic amino acids, its unique cyclopentane ring structure provides distinct reactivity and stability properties that are advantageous in medicinal chemistry.

Q & A

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to cyclopentanecarboxylic acid derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at room temperature . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. Optimization for trans-isomer purity involves monitoring reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization .

Q. How can the purity and stereochemical integrity of the trans-isomer be validated experimentally?

Use a combination of:

- HPLC/Chiral GC : To resolve enantiomers and quantify diastereomeric excess.

- NMR Spectroscopy : H and C NMR to confirm stereochemistry via coupling constants (e.g., vicinal values) and NOE correlations .

- Melting Point Analysis : Compare observed mp with literature values (e.g., cis-cyclopentanecarboxylic acid derivatives melt at 245–250°C , while trans-isomers may differ due to packing effects).

Q. What purification methods are recommended for isolating Boc-protected cyclopentanecarboxylic acids?

- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove unreacted Boc₂O or byproducts.

- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (5–30%) to separate diastereomers .

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous base (e.g., NaHCO₃) for crude isolation .

Advanced Research Questions

Q. How does the trans-configuration influence reactivity in peptide coupling or nucleophilic substitution reactions?

The trans-configuration imposes steric constraints, affecting:

- Amide Bond Formation : Reduced accessibility of the amino group for coupling reagents (e.g., HATU, EDCI), requiring longer reaction times or elevated temperatures .

- Nucleophilic Attack : Steric hindrance may shift reaction pathways (e.g., favoring SN1 over SN2 in Boc-deprotection with TFA) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported melting points for structurally similar Boc-protected cyclopentane derivatives?

Discrepancies may arise from:

- Polymorphism : Recrystallization solvents can alter crystal packing (e.g., cis-2-Boc-amino-1-cyclopentanecarboxylic acid mp: 245–250°C vs. trans-isomer data).

- Impurity Profiles : Use DSC to detect eutectic mixtures or hydrate forms.

- Stereochemical Purity : Validate enantiomeric excess via polarimetry or chiral HPLC .

Q. How can computational modeling predict the biological activity of trans-Boc-cyclopentanecarboxylic acid derivatives?

- Molecular Docking : Screen against target proteins (e.g., proteases) to assess binding affinity.

- QSAR Studies : Correlate substituent effects (e.g., methyl group position) with bioactivity using Hammett σ constants or steric parameters .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties .

Methodological Considerations

Q. What spectroscopic techniques differentiate trans- and cis-isomers of Boc-protected cyclopentanecarboxylic acids?

- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and Boc carbonyl stretch (~1680–1720 cm⁻¹) .

- H NMR : Trans-isomers exhibit distinct coupling patterns (e.g., axial-equatorial proton couplings in cyclopentane chair conformers).

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How do reaction conditions impact Boc deprotection kinetics in trans-configured compounds?

- Acidic Conditions (TFA/DCM) : Trans-isomers may deprotect slower due to steric shielding of the amino group. Monitor via LC-MS or in-situ FTIR .

- Thermal Stability : Boc groups in trans-derivatives decompose at higher temperatures (TGA analysis recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.